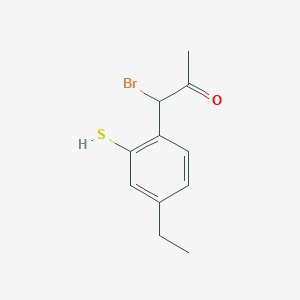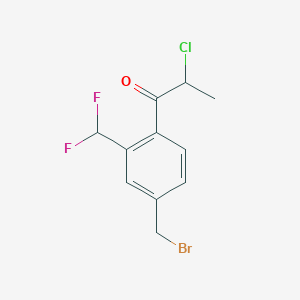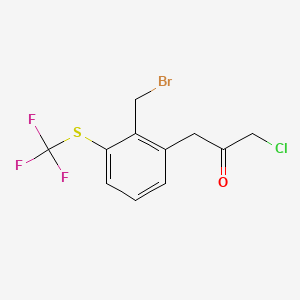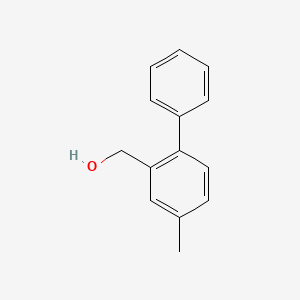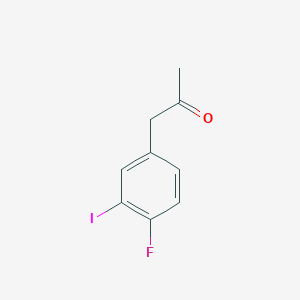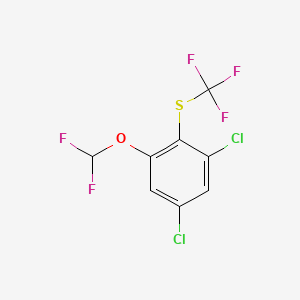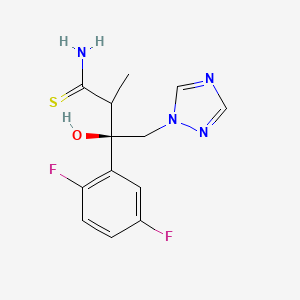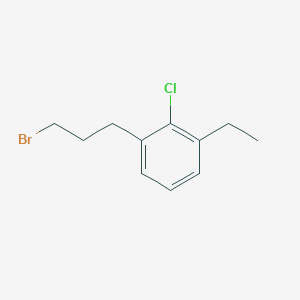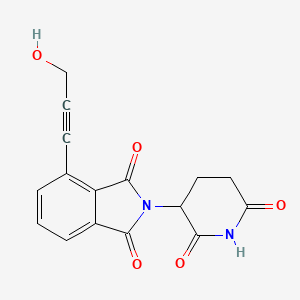
Thalidomide-propargyl-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-propargyl-OH is a derivative of thalidomide, a compound historically known for its sedative properties and its tragic teratogenic effects. Thalidomide and its derivatives have since found new applications in medicine, particularly in the treatment of multiple myeloma and leprosy. This compound is of interest due to its potential biological activities and its role in targeted protein degradation.
Preparation Methods
The synthesis of Thalidomide-propargyl-OH involves several steps, starting from thalidomide. The propargyl group is introduced through a series of chemical reactions, typically involving the use of propargyl bromide and a base such as potassium carbonate. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
Thalidomide-propargyl-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the propargyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thalidomide-propargyl-OH has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its effects on protein degradation pathways, specifically targeting proteins for degradation via the ubiquitin-proteasome system.
Medicine: this compound is investigated for its potential therapeutic effects in cancer treatment, leveraging its ability to modulate immune responses and inhibit angiogenesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thalidomide-propargyl-OH involves its binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their subsequent degradation. This process is crucial for the compound’s therapeutic effects, particularly in cancer treatment, where it helps to eliminate disease-related proteins.
Comparison with Similar Compounds
Thalidomide-propargyl-OH can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar mechanism of action but differ in their potency and side effect profiles. This compound is unique due to the presence of the propargyl group, which may confer additional chemical reactivity and biological activity. Other similar compounds include tetrafluorinated thalidomide analogues, which have been shown to possess antiangiogenic properties and are being explored for their anticancer effects.
Properties
Molecular Formula |
C16H12N2O5 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,6-8H2,(H,17,20,21) |
InChI Key |
PDVQCRGWUAGFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


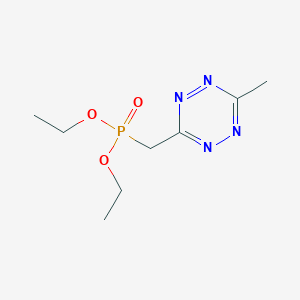

![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)

